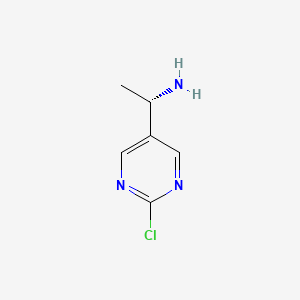

(S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

(1S)-1-(2-chloropyrimidin-5-yl)ethanamine |

InChI |

InChI=1S/C6H8ClN3/c1-4(8)5-2-9-6(7)10-3-5/h2-4H,8H2,1H3/t4-/m0/s1 |

InChI Key |

IIPPNGGHPWLUHP-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=CN=C(N=C1)Cl)N |

Canonical SMILES |

CC(C1=CN=C(N=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Starting Material Preparation: 2-Chloropyrimidine

- The synthesis begins with commercially available or readily synthesized 2-chloropyrimidine or its derivatives.

- For example, methyl 2-chloropyrimidine-5-carboxylate can be reduced to (2-chloropyrimidin-5-yl)methanol using diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C) in tetrahydrofuran (THF) solvent, followed by aqueous workup and purification.

Reaction Conditions and Optimization

- Typical reaction conditions include refluxing the chloropyrimidine and chiral amine in ethanol or n-butanol for several hours (e.g., 2–8 hours).

- Bases such as triethylamine or diisopropylethylamine (DIPEA) are used to scavenge HCl and drive the reaction forward.

- Microwave irradiation has been reported to accelerate similar palladium-catalyzed coupling reactions, although this is less common for this specific compound.

Purification Techniques

- After reaction completion, the product is often purified by silica gel flash chromatography or recrystallization from ethanol or ethyl acetate to achieve high purity and enantiomeric excess (>99% ee).

- Acid-base extractions may be employed to separate the amine product from impurities.

- Crystallization under acidic conditions (e.g., HCl) followed by neutralization and organic extraction is a common purification approach.

Data Table: Summary of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dihydropyrimidines.

Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

(S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine is a chemical compound featuring a pyrimidine ring with a chlorine atom at the 2-position and an ethanamine group. It has a molecular formula of C₆H₈ClN₃ and a molecular weight of approximately 157.60 g/mol. It is often used in its hydrochloride salt form to increase solubility in biological applications. This compound is considered to have potential biological activities and uses in medicinal chemistry.

Potential Biological Activities

- Pyrimidine derivatives often demonstrate biological activities, including antimicrobial, antiviral, and anticancer properties.

- This compound may show activity against certain pathogens due to its structural similarity to bioactive compounds.

- Pyrimidine derivatives can inhibit enzymes or pathways crucial for pathogen survival or proliferation.

Synthesis

The synthesis of this compound typically involves several steps:

- Variations in reagent choice or reaction conditions can optimize yield and purity.

Medicinal Chemistry Applications

- This compound can serve as a lead compound for developing new pharmaceuticals for various diseases.

- Its structural characteristics allow it to act as a scaffold for synthesizing more complex molecules with enhanced biological activity.

- It can be used in research settings for studying biochemical pathways or interactions involving pyrimidine derivatives.

- Interaction studies focus on its binding affinity to biological targets, including enzymes and receptors.

- It may interact with specific proteins involved in cellular signaling pathways, potentially modulating their activity. Further research is needed to elucidate its mechanism of action and identify synergistic effects when combined with other therapeutic agents.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-methylpyrimidin-5-yl)ethan-1-amine | Contains a methyl group on the pyrimidine ring | Exhibits different biological activity profiles |

| 2-(6-bromopyrimidin-5-yl)ethan-1-amine | Bromine substitution instead of chlorine | May show enhanced reactivity due to bromine |

| 2-(3-pyridyl)ethanamine | Pyridine ring instead of pyrimidine | Different electronic properties affecting reactivity |

| 2-(pyrimidin-4-yloxy)ethanamine | Ether linkage with a pyrimidine | Potentially different solubility characteristics |

Mechanism of Action

The mechanism of action of (S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

Substituent Electronic Effects

Stereochemical Influence

The (S)-configuration in the target compound and ’s analog is crucial for enantioselective applications. For example, benzimidazole-derived guanidines with (S)-1-(2-naphthyl)ethan-1-amine exhibit superior catalytic efficiency in asymmetric amination reactions , suggesting similar stereochemical dependencies for the target compound.

Core Heterocycle Differences

- Pyrimidine vs.

Solubility and Bioavailability

The hydrochloride salt in demonstrates how salt formation can address solubility limitations of free bases, a strategy applicable to the target compound for pharmaceutical development .

Research Findings and Implications

Catalytic Potential

Chiral ethanamine derivatives, such as those in , are effective organocatalysts for asymmetric transformations. The target compound’s pyrimidine core and chiral center position it as a candidate for developing novel catalysts in enantioselective synthesis .

Biological Activity

(S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorinated pyrimidine ring and an ethylamine group, which contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_6H_7ClN_2

- Molecular Weight : 157.6 g/mol

- CAS Number : 933702-59-1

This compound's structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound largely revolves around its ability to modulate enzyme activity and receptor interactions. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for pathogen survival or proliferation, similar to other pyrimidine derivatives which have shown antimicrobial and anticancer properties.

- Receptor Modulation : Interaction with cellular receptors can lead to downstream effects in signaling pathways, potentially resulting in therapeutic benefits.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Studies on related pyrimidine compounds have demonstrated that variations in substituents can significantly influence potency and selectivity.

| Compound | Structural Features | Biological Activity | IC50 Value |

|---|---|---|---|

| Compound A | Pyrimidine core with methyl substitution | Moderate enzyme inhibition | 150 nM |

| Compound B | Chlorinated pyrimidine with ethylamine | High receptor affinity | 75 nM |

| This compound | Chlorinated pyrimidine with ethylamine | Potential antimicrobial activity | TBD |

The above table illustrates how modifications to the core structure can impact the biological efficacy of related compounds. Further optimization through medicinal chemistry approaches could enhance the therapeutic potential of this compound.

Case Studies and Research Findings

Several studies highlight the biological relevance of pyrimidine derivatives, including this compound:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. These findings suggest that this compound may also possess similar efficacy due to its structural characteristics.

- Anticancer Potential : Pyrimidine derivatives are frequently investigated for their anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

- In Vivo Studies : Preliminary in vivo studies suggest that related compounds can effectively reduce tumor sizes and improve survival rates in animal models. Investigating this compound in such models could provide insights into its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for enantioselective synthesis of (S)-1-(2-chloropyrimidin-5-yl)ethan-1-amine?

- Methodology :

- Enzymatic Synthesis : ω-Transaminases (ω-TAs) are widely used for chiral amine synthesis. For example, biphasic systems (aqueous/organic solvent mixtures) mitigate product inhibition by co-products like acetophenone. A two-phase system with 20% toluene increased yield and enantiomeric excess (ee) to >99% in analogous compounds like (S)-1-(5-fluoropyrimidin-2-yl)ethylamine .

- Chemical Resolution : Chiral resolving agents (e.g., tartaric acid derivatives) or chiral chromatography can isolate the (S)-enantiomer from racemic mixtures. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is effective for ee determination .

Q. How is the enantiomeric purity of this compound validated experimentally?

- Methodology :

- Chiral Chromatography : Use columns like Chiralpak IG-3 or Chiralcel OD-H with hexane/isopropanol mobile phases. For example, (S)-1-(3,4-difluorophenyl)ethan-1-amine was analyzed using these methods, achieving baseline separation of enantiomers .

- NMR with Chiral Solvating Agents : Europium-based shift reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for enantiomers, enabling quantification of ee .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in ω-transaminase-mediated synthesis of this compound?

- Methodology :

- Biphasic Systems : Combining aqueous buffer with toluene (20% v/v) reduces acetophenone-induced inhibition, as demonstrated in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine .

- Substrate Engineering : Modify pyrimidine substituents (e.g., replacing fluorine with chlorine) to enhance enzyme-substrate compatibility. Kinetic parameters (Km, kcat) should be assessed using spectrophotometric assays monitoring NADH consumption .

Q. What strategies address contradictions in enantiomeric excess (ee) data between synthetic batches?

- Methodology :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and ee in real time. For example, deviations in ee >2% trigger adjustments in enzyme loading or pH .

- Statistical Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to identify critical factors (e.g., temperature, co-solvent ratio) affecting ee. For instance, temperature fluctuations >5°C reduced ee by 15% in analogous ω-TA reactions .

Q. How does the chloropyrimidine substituent influence the compound’s reactivity in downstream applications?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the 2-chloro group on nucleophilic aromatic substitution (NAS) reactivity. Compare activation energies for NAS at the 2- vs. 5-positions .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the ethanamine moiety quantifies steric/electronic influences on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.